2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide

Catalog No.
S12606618
CAS No.
M.F
C16H13F2N5OS
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylth...

Product Name

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

Molecular Formula

C16H13F2N5OS

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C16H13F2N5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24)

InChI Key

PVGFPLVZNLRSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F)F

The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a triazole ring and various fluorinated aromatic groups. Its molecular formula is C18H18F2N5O2SC_{18}H_{18}F_{2}N_{5}O_{2}S with a molecular weight of approximately 387.4 g/mol. The compound's IUPAC name highlights its functional groups, which include an acetamide moiety and a thioether linkage to a triazole derivative, making it a subject of interest in both chemical synthesis and biological research.

  • Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
  • Reduction: The triazole ring or fluorophenyl groups can be modified through reduction reactions.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group, allowing for the introduction of different substituents.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The substitution reactions often involve halogens or alkylating agents.

The biological activity of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting certain enzymes and receptors, suggesting potential applications in drug discovery and therapeutic interventions. Research indicates that compounds with similar structures often exhibit antifungal and anticancer properties, although specific studies on this compound's efficacy are still ongoing .

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Introduction of the Fluorophenyl Group: This step often employs nucleophilic substitution methods.
  • Thioether Formation: The reaction between the triazole derivative and a thiol leads to the formation of the thioether bond.
  • Acetamide Formation: Finally, the intermediate product reacts with an acetic acid derivative to yield the acetamide structure.

Optimization of these synthetic routes can enhance yield and reduce costs, potentially incorporating modern techniques such as microwave irradiation.

The applications of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Chemical Research: It can act as a building block for synthesizing more complex molecules.
  • Material Science: The compound's unique properties may enable its use in developing new materials or coatings with specific functionalities .

Studies on the interactions of this compound with biological systems are crucial for understanding its mechanism of action. Preliminary investigations suggest that it may bind to specific enzymes or receptors involved in disease pathways. Such interactions could elucidate its potential therapeutic effects, particularly in oncology and infectious diseases .

Several compounds share structural similarities with 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide:

Compound NameStructural FeaturesUnique Aspects
2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-oneTriazole ring with fluorinated phenyl groupContains difluoromethyl group
3H-1,2,4-Triazol-3-one derivativeVariations in substituents on the triazole ringDifferent functional groups affecting activity
1-[4-amino-5-(trifluoromethyl)phenyl]-1H-[1,2,4]triazoleContains trifluoromethyl instead of fluorophenylExhibits distinct electronic properties

The uniqueness of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups that confer unique chemical reactivity and biological activity profiles compared to these similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

361.08088755 g/mol

Monoisotopic Mass

361.08088755 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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